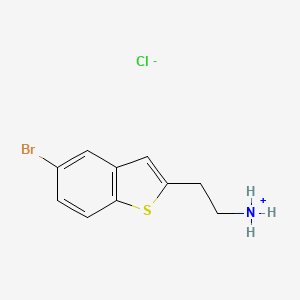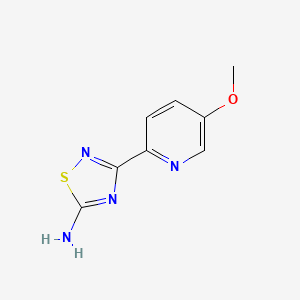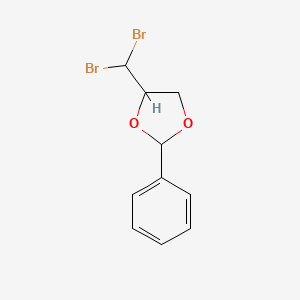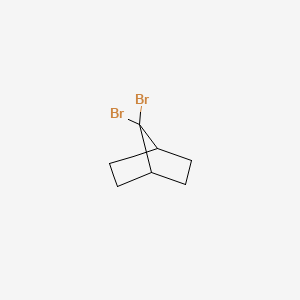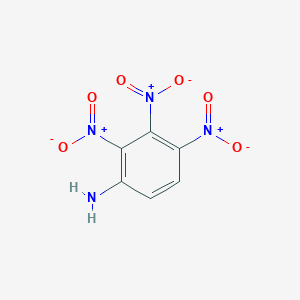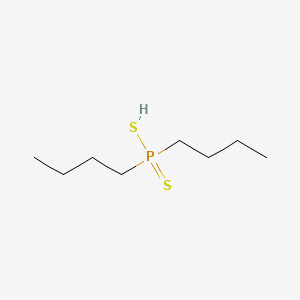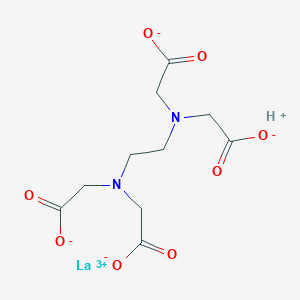
Lanthanum edetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum edetate is a coordination compound formed by the chelation of lanthanum ions with ethylenediaminetetraacetic acid (EDTA). Lanthanum is a rare earth element, known for its high electropositivity and reactivity. EDTA is a widely used chelating agent that can form stable complexes with various metal ions. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lanthanum edetate can be synthesized by reacting lanthanum salts, such as lanthanum chloride or lanthanum nitrate, with EDTA in an aqueous solution. The reaction typically involves dissolving the lanthanum salt in water and then adding an equimolar amount of EDTA. The mixture is stirred and heated to facilitate the formation of the lanthanum-EDTA complex. The reaction can be represented as follows: [ \text{La}^{3+} + \text{EDTA}^{4-} \rightarrow \text{La(EDTA)}^{-} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. This can include the use of controlled pH conditions, temperature regulation, and purification steps such as crystallization or filtration to isolate the desired complex.
Analyse Chemischer Reaktionen
Types of Reactions: Lanthanum edetate can undergo various chemical reactions, including:
Oxidation and Reduction: Lanthanum in the +3 oxidation state is relatively stable, and the complex does not readily undergo redox reactions under normal conditions.
Substitution Reactions: The EDTA ligand can be replaced by other chelating agents or ligands in the presence of competing ions or under specific conditions.
Hydrolysis: In acidic or basic conditions, this compound can hydrolyze, leading to the release of lanthanum ions and EDTA.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents can potentially oxidize lanthanum, but this is uncommon for the +3 state.
Substitution: Competing chelating agents like citrate or oxalate can induce substitution reactions.
Hydrolysis: Acidic or basic solutions can promote hydrolysis.
Major Products Formed:
Oxidation: Lanthanum oxide (La₂O₃) if oxidation occurs.
Substitution: New lanthanum complexes with different ligands.
Hydrolysis: Free lanthanum ions and EDTA.
Wissenschaftliche Forschungsanwendungen
Lanthanum edetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various metal ions.
Biology: Employed in biological studies to investigate metal ion interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a contrast agent in medical imaging.
Industry: Utilized in water treatment processes to remove heavy metals and in the production of high-purity lanthanum compounds.
Wirkmechanismus
The mechanism of action of lanthanum edetate involves the chelation of lanthanum ions by EDTA, forming a stable complex. This chelation process can sequester lanthanum ions, preventing them from participating in unwanted reactions. In biological systems, this compound can bind to metal ions, reducing their availability and potentially altering biological pathways.
Vergleich Mit ähnlichen Verbindungen
Lanthanum carbonate: Used as a phosphate binder in medical applications.
Lanthanum oxide: Utilized in catalysts and optical materials.
Lanthanum chloride: Employed in various chemical syntheses and as a precursor for other lanthanum compounds.
Comparison:
Uniqueness: Lanthanum edetate’s unique property lies in its ability to form stable chelates with lanthanum ions, making it particularly useful in applications requiring precise control of metal ion concentrations.
Advantages: Compared to other lanthanum compounds, this compound offers enhanced stability and solubility, making it suitable for a broader range of applications.
This compound’s versatility and unique chemical properties make it a valuable compound in various scientific and industrial fields. Its ability to form stable complexes with lanthanum ions opens up numerous possibilities for research and practical applications.
Eigenschaften
CAS-Nummer |
11138-87-7 |
|---|---|
Molekularformel |
C10H13LaN2O8 |
Molekulargewicht |
428.12 g/mol |
IUPAC-Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron;lanthanum(3+) |
InChI |
InChI=1S/C10H16N2O8.La/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-3 |
InChI-Schlüssel |
JEGBXAYWCDVHPN-UHFFFAOYSA-K |
Kanonische SMILES |
[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[La+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


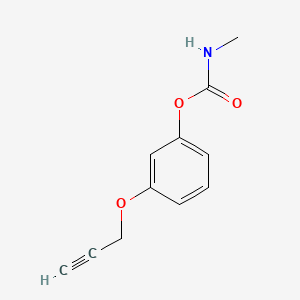
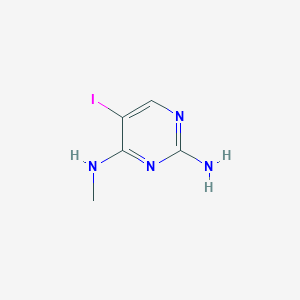
![2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13749087.png)
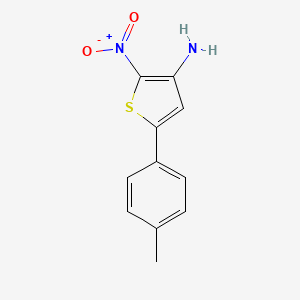
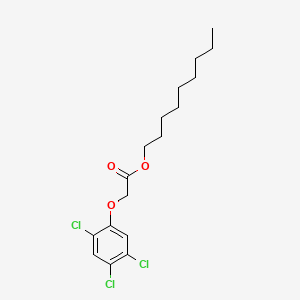
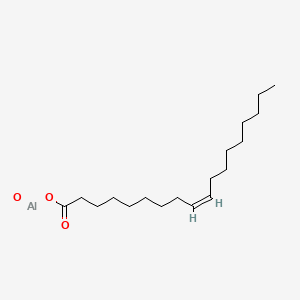
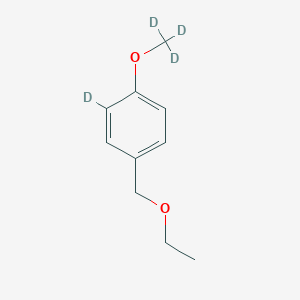
![6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13749133.png)
